molecular formula C10H5ClINO3 B8633728 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid

5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8633728
M. Wt: 349.51 g/mol
InChI Key: FFDVBVZGPZTVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination and chlorination of quinoline derivatives. One common method includes the reaction of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid with iodine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and iodine atoms in the quinoline ring enhances its potential as a versatile intermediate for synthesizing various bioactive compounds .

Properties

Molecular Formula

C10H5ClINO3

Molecular Weight

349.51 g/mol

IUPAC Name

5-chloro-7-iodo-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H5ClINO3/c11-5-1-4(12)2-6-9(5)8(14)3-7(13-6)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

FFDVBVZGPZTVDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treatment of a mixture of ethyl 5-chloro-7-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylate and ethyl 7-chloro-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylate (1.0 g) with sodium hydroxide as described in Example 1c, gave a mixture (0.930 g) of 5-chloro-7-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and 7-chloro-5-iodo-4-oxo-1,4-dihydroquinoline-2carboxylic acid. Chromatography of this mixture (0.150 g) on a reverse phase carbon-18 column gave 5-chloro-7-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (11 mg), mp 275° C. (dec). δ (360 MHz, DMSO-d6) 6.55 (1H, s, 3-H), 7.62 (1H, d, 6-H), 8.34 (1H, d, 8-H) and 11.91 (1H, bs, NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-chloro-7-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 7-chloro-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)c1cc(=O)c2c(I)cc(Cl)cc2[nH]1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1cc(=O)c2c(Cl)cc(I)cc2[nH]1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.